molecular formula C11H13ClN2O4 B3336655 Tert-butyl 2-chloro-4-nitrophenylcarbamate CAS No. 342882-95-5

Tert-butyl 2-chloro-4-nitrophenylcarbamate

Cat. No.: B3336655
CAS No.: 342882-95-5
M. Wt: 272.68
InChI Key: COQVMYXZGQDMFV-UHFFFAOYSA-N
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Description

Significance of N-Protected Aniline (B41778) Derivatives in Modern Organic Synthesis

N-protected aniline derivatives are fundamental building blocks in contemporary organic synthesis. The protection of the amino group, for instance with a tert-butoxycarbonyl (Boc) group, is a common strategy to control its reactivity and prevent unwanted side reactions during multi-step syntheses. nih.gov This protection allows for selective functionalization of the aromatic ring or other parts of the molecule. nih.gov The Boc group can be readily introduced and later removed under specific conditions, making it a valuable tool for synthetic chemists. nih.gov These protected anilines are precursors to a variety of important compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. nbinno.com

Overview of the (2-chloro-4-nitrophenyl)carbamate Moiety in Contemporary Chemical Research

The (2-chloro-4-nitrophenyl)carbamate moiety combines several key functional groups that impart distinct characteristics to the molecule. The starting material for its synthesis, 2-chloro-4-nitroaniline, is a well-known intermediate in the production of dyes and pigments. ottokemi.com The presence of a chloro and a nitro group on the phenyl ring makes it an electron-deficient system, influencing its reactivity in various chemical transformations. While extensive research on tert-butyl 2-chloro-4-nitrophenylcarbamate itself is not widely published, the study of related substituted phenylcarbamates provides valuable insights into its potential utility. nih.govresearchgate.net For instance, substituted phenylcarbamates are known to be involved in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. amazonaws.com

Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its structural components: the Boc-protected amino group, the phenyl ring, the chloro substituent, and the nitro substituent.

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a bulky protecting group that deactivates the nitrogen atom, preventing it from participating in typical amine reactions. This group can be removed under acidic conditions to regenerate the free amine.

Phenyl Ring: The aromatic ring serves as a scaffold for the functional groups and can undergo electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the directing effects of the substituents.

Chloro and Nitro Substituents: The chlorine atom at the ortho position and the nitro group at the para position are both electron-withdrawing groups. Their presence significantly deactivates the phenyl ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The chlorine atom itself can be a site for nucleophilic displacement under certain conditions.

The combination of these features makes this compound a potentially useful intermediate for the synthesis of polysubstituted anilines and other complex aromatic compounds. The reactivity of the different sites on the molecule can be selectively controlled by the choice of reagents and reaction conditions.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are limited, we can infer its properties and reactivity from studies on analogous compounds and general principles of organic chemistry.

The synthesis of tert-butyl carbamates from anilines is a well-established transformation. A common method involves the reaction of the aniline with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. nih.gov For an electron-deficient aniline like 2-chloro-4-nitroaniline, the reaction might require forcing conditions or specific catalysts to achieve good yields. researchgate.net

The table below summarizes some of the key properties of this compound and its precursor.

PropertyThis compound2-Chloro-4-nitroaniline
Molecular Formula C₁₁H₁₃ClN₂O₄ nih.govC₆H₅ClN₂O₂
Molecular Weight 272.69 g/mol nih.gov172.57 g/mol
Appearance Likely a crystalline solidYellow crystalline powder nih.gov
CAS Number 142373-71-7121-87-9

Spectroscopic data for this compound would be expected to show characteristic signals for the various functional groups.

SpectroscopyExpected Signals for this compound
¹H NMR Signals for the aromatic protons (likely in the downfield region due to electron-withdrawing groups), a singlet for the tert-butyl protons, and a signal for the N-H proton of the carbamate (B1207046).
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group. nih.gov
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and the asymmetric and symmetric stretches of the nitro group. emerginginvestigators.org

The reactivity of the (2-chloro-4-nitrophenyl)carbamate moiety suggests several potential applications in synthesis. The nitro group can be reduced to an amino group, providing a route to 2-chloro-1,4-diaminobenzene (B1197945) derivatives. researchgate.net The chloro group could potentially be displaced by various nucleophiles through nucleophilic aromatic substitution, further functionalizing the aromatic ring. These transformations would yield highly substituted benzene (B151609) derivatives that could be valuable intermediates in drug discovery and materials science. nbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-chloro-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQVMYXZGQDMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701794
Record name tert-Butyl (2-chloro-4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342882-95-5
Record name tert-Butyl (2-chloro-4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 2 Chloro 4 Nitrophenylcarbamate

Direct N-Protection Strategies Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most direct route to tert-butyl 2-chloro-4-nitrophenylcarbamate involves the N-protection of the corresponding aniline (B41778), 2-chloro-4-nitroaniline, using di-tert-butyl dicarbonate (Boc₂O). This method is widely favored for its operational simplicity and the stability of the resulting carbamate (B1207046). sigmaaldrich.comwikipedia.org

Optimizing Reaction Conditions for N-Boc Protection of 2-chloro-4-nitroaniline

The N-tert-butoxycarbonylation of aryl amines, particularly those deactivated by electron-withdrawing groups like nitro and chloro substituents, can be challenging due to the reduced nucleophilicity of the amine. niscpr.res.inresearchgate.net Optimization of reaction conditions is therefore crucial for achieving high yields.

A variety of solvents can be employed for N-Boc protection, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, and even water or solvent-free conditions. sigmaaldrich.comorganic-chemistry.org For deactivated anilines, aprotic solvents like THF or DCM are common. The reaction is typically conducted at room temperature, although for less reactive substrates, gentle heating may be required. sigmaaldrich.comresearchgate.net The use of excess Boc₂O is common to drive the reaction to completion. However, catalyst-free methods in water have also been shown to be effective and chemoselective, preventing side reactions. organic-chemistry.org

Table 1: General Conditions for N-Boc Protection of Amines


Catalyst/BaseSolventTemperatureTypical SubstratesKey AdvantagesReference
Base (e.g., NaHCO₃, Et₃N)Aqueous or Organic (e.g., MeOH, DCM)Room TemperaturePrimary & Secondary Aliphatic/Aromatic AminesStandard, widely applicable method.[13, 24]
DMAP (catalytic)Acetonitrile, DCM, THFRoom TemperatureSterically hindered or deactivated amines.Accelerates reaction for less nucleophilic amines.[24, 30]
Lewis Acids (e.g., ZnCl₂, HClO₄–SiO₂)DCM or Solvent-freeRoom TemperatureAryl amines, aliphatic amines.High efficiency and chemoselectivity.[12, 23]
None (Catalyst-free)Water, Solvent-freeRoom TemperatureDiverse primary and secondary amines.Environmentally friendly, simple, avoids side products.[22, 23]

Influence of Catalysts and Additives (e.g., DMAP, Triethylamine) on Reaction Efficiency

To enhance the efficiency of Boc protection, especially for deactivated anilines, catalysts and basic additives are frequently employed.

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that significantly accelerates the rate of N-Boc protection. commonorganicchemistry.com The mechanism involves the initial attack of DMAP on the carbonyl carbon of Boc anhydride (B1165640), forming a highly reactive N-tert-butoxycarbonylpyridinium intermediate. commonorganicchemistry.comcommonorganicchemistry.com This intermediate is much more electrophilic than Boc₂O itself and is readily attacked by the amine nucleophile (2-chloro-4-nitroaniline). This process regenerates the DMAP catalyst, allowing it to be used in substoichiometric amounts. commonorganicchemistry.com The reaction of DMAP with Boc₂O is often accompanied by the evolution of CO₂ gas. commonorganicchemistry.comcommonorganicchemistry.com

Triethylamine (B128534) (TEA): Non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often added to the reaction. commonorganicchemistry.comnih.gov Their primary role is to act as a proton scavenger, neutralizing the proton released from the amine upon acylation. This prevents the protonation of the starting amine, which would render it non-nucleophilic, thereby ensuring the reaction proceeds to completion. commonorganicchemistry.com

Isolation and Purification Techniques for High-Purity Synthesis

After the reaction is complete, a standard aqueous workup is typically performed to isolate the crude product. This involves quenching the reaction, often with a mild aqueous acid or saturated sodium bicarbonate solution, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate (B1210297). nih.govnih.gov The combined organic layers are then washed with water and brine to remove residual reagents and water-soluble byproducts. nih.gov

Purification of the crude this compound is commonly achieved through one of two methods:

Flash Column Chromatography: This is a highly effective method for separating the desired carbamate from unreacted starting materials and byproducts. A silica (B1680970) gel stationary phase is typically used with a solvent system such as a mixture of petroleum ether and ethyl acetate. nih.govnih.gov

Recrystallization: If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system can provide a high-purity final product.

Alternative Synthetic Routes to Analogous Carbamate Compounds

While direct N-protection is common, other established methodologies in organic chemistry can be employed to synthesize carbamates, offering alternative pathways to analogous structures.

Approaches Involving 4-Nitrophenyl Chloroformate for Carbamate Formation

4-Nitrophenyl chloroformate (NPC) is a versatile and highly reactive reagent used for the synthesis of carbamates from amines. thieme-connect.comsigmaaldrich.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate. The 4-nitrophenoxide ion is an excellent leaving group, which drives the reaction forward. researchgate.net

This method is typically performed at room temperature in the presence of an amine base like triethylamine to neutralize the HCl generated during the reaction. researchgate.netepa.gov The resulting 4-nitrophenyl carbamates are often stable, crystalline solids that can be easily purified. thieme-connect.com This reagent can also be used in a two-step, one-pot procedure where an alcohol is first reacted with NPC to form a 4-nitrophenyl carbonate, which is then displaced by an amine to yield the final carbamate. researchgate.net

Table 2: Examples of Carbamate Synthesis using 4-Nitrophenyl Chloroformate (NPC)


NucleophileProduct TypeConditionsKey FeaturesReference
Primary/Secondary AminesN-Aryl/Alkyl CarbamatesAmine base, Room Temp.Direct, efficient formation of carbamates.[2, 6]
Alcohols (followed by amine)CarbamatesBase, Room Temp.Two-step, one-pot synthesis via carbonate intermediate. wikipedia.org
Hydroxyl groups in nucleosidesO-Blocked NucleosidesBase, Room Temp.Forms stable carbonate derivatives for protection. wikipedia.org
Secondary BenzylamineBoc-protected amine1. NPC, 2. Potassium tert-butylateOne-pot conversion to a Boc-protected amine in 66% yield. wikipedia.org

Curtius Rearrangement Strategies for Carbamate Synthesis from Carboxylic Acids

The Curtius rearrangement provides an indirect route to carbamates starting from carboxylic acids. nih.govnih.gov The key transformation involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped by an alcohol to yield the desired carbamate. nih.gov

Modern advancements have led to efficient one-pot procedures that avoid the isolation of the potentially unstable acyl azide intermediate. organic-chemistry.orgorgsyn.org A particularly relevant method involves reacting a carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) and sodium azide. organic-chemistry.orgresearchgate.net In this process, a mixed anhydride is formed, which then reacts with the azide ion to generate the acyl azide in situ. This intermediate undergoes rearrangement to the isocyanate, which is subsequently trapped by the tert-butoxide generated from the reaction of Boc₂O to afford the tert-butyl carbamate (Boc-protected amine). orgsyn.org The reaction is often catalyzed by Lewis acids like zinc triflate to achieve high yields at low temperatures (e.g., 40 °C). organic-chemistry.orgorgsyn.org This method is valued for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org

Direct Conversion of Carbon Dioxide and Amines into Carbamates: Green Chemistry Perspectives

The reaction of CO₂ with an amine is generally a reversible and exothermic process that forms a carbamate anion or carbamic acid. researchgate.netnih.gov The main challenge lies in the subsequent dehydration or alkylation step to form the stable carbamate ester, which often requires specific catalytic systems and conditions to drive the reaction to completion and overcome equilibrium limitations. psu.eduorganic-chemistry.org

Several catalytic systems have been developed to facilitate this conversion. Basic catalysts, such as cesium carbonate (Cs₂CO₃), have proven effective in converting various amines into the corresponding carbamates under relatively mild conditions. rsc.orgpsu.edu Other approaches utilize strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to capture CO₂ and catalyze the reaction. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions, including pressure and temperature, is critical for achieving high yields and selectivity. For instance, while the initial reaction between CO₂ and an amine can occur at atmospheric pressure, higher pressures are often necessary to improve yields in the subsequent esterification. psu.edunih.gov

A key advantage of this method is the avoidance of halogenated reagents, reducing the formation of toxic byproducts. researchgate.net The direct utilization of CO₂ is particularly appealing from an industrial and environmental standpoint, contributing to carbon capture and utilization (CCU) strategies. nih.gov

Below is a table summarizing typical conditions for the direct synthesis of carbamates from amines and CO₂, which could be adapted for the synthesis of this compound.

Catalyst/AdditiveBaseSubstratesConditionsYieldSource
Cesium Carbonate (Cs₂CO₃)-Amines, Alcohols, CO₂2.5 MPa CO₂, Mild TemperatureGood rsc.orgpsu.edu
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DBUAmines, Alkyl Halides, CO₂1-7 bar CO₂, 50-70 °C45-92% nih.gov
Tetrabutylammonium Iodide (TBAI)Cesium Carbonate (Cs₂CO₃)Amines, Halides, CO₂Mild Conditions, Short Reaction TimesHigh organic-chemistry.org

Palladium-Catalyzed Methods for Amine Protection in Related Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for forming carbon-nitrogen bonds, including the synthesis of N-aryl carbamates. acs.org This methodology is highly relevant for preparing compounds like this compound from an aryl halide precursor, such as 1,2-dichloro-4-nitrobenzene or 2-chloro-4-nitro-iodobenzene.

An efficient one-pot method involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgnih.govmit.edu In this process, an aryl isocyanate intermediate is generated in situ, which is then immediately trapped by the alcohol (in this case, tert-butanol) to form the desired N-aryl carbamate. organic-chemistry.orgnih.gov This approach circumvents the need to handle potentially hazardous isocyanate intermediates directly.

The success of these reactions hinges on the appropriate selection of the palladium catalyst, ligand, and base. Common palladium sources include palladium(II) acetate (Pd(OAc)₂), while bulky, electron-rich phosphine (B1218219) ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or P(t-Bu)₃ (Tri-tert-butylphosphine) are often employed to facilitate the catalytic cycle. acs.org Cesium carbonate (Cs₂CO₃) is frequently used as the base. acs.org The reaction conditions are typically conducted at elevated temperatures, often around 100 °C, in an inert solvent like 1,4-dioxane. acs.org

This palladium-catalyzed approach offers a broad substrate scope and functional group tolerance, making it a versatile method for synthesizing a wide array of substituted N-aryl carbamates. organic-chemistry.orgmit.edumit.edu

The table below outlines representative conditions for the palladium-catalyzed synthesis of N-aryl carbamates from aryl halides, applicable to the synthesis of the target molecule.

Aryl Halide (Ar-X)Palladium SourceLigandBaseNucleophileSolventTemp.YieldSource
Aryl Chlorides/TriflatesPd(OAc)₂XantphosCs₂CO₃Sodium Cyanate, t-BuOH1,4-Dioxane100 °CGood organic-chemistry.orgmit.edu
Aryl HalidesPd(OAc)₂XantphosCs₂CO₃Tert-butyl carbamate1,4-Dioxane100 °C60-95% acs.org

Process Optimization and Scale-Up Considerations in the Preparation of this compound

Scaling up the synthesis of a chemical compound from the laboratory bench to an industrial scale introduces a host of challenges that must be carefully managed to ensure the process is safe, efficient, and cost-effective. google.comlabmanager.com The preparation of this compound is no exception, and several key factors must be considered.

Chemical and Physical Considerations: A primary concern during scale-up is heat management. catsci.com Chemical reactions that are easily controlled in small flasks can become difficult to manage in large reactors due to the decrease in the surface-area-to-volume ratio, which limits the rate of heat dissipation. catsci.com Exothermic reactions, if not properly controlled, can lead to a "runaway reaction." Therefore, thorough calorimetric studies to measure heat flow are essential before increasing the batch size. catsci.com

The choice of reagents and solvents must be re-evaluated for large-scale production, prioritizing cost, availability, safety, and environmental impact. catsci.com For instance, while a specific solvent might be ideal in the lab, its cost or toxicity might render it unsuitable for industrial use. Atom economy is another critical factor; processes that incorporate a higher percentage of the starting materials into the final product are preferred to minimize waste. catsci.com

Purification methods also require optimization. Laboratory-scale purifications often rely on column chromatography, which is generally not feasible or cost-effective for large quantities. orgsyn.org Developing a robust crystallization process is often the preferred method for purifying the final product on an industrial scale, as it can provide high purity in a single, efficient step.

Process and Safety Parameters: The physical process of mixing becomes more complex on a larger scale. Ensuring homogenous mixing in a large vessel requires careful engineering of the agitation system. catsci.com Reaction times may also need to be adjusted, as heating and cooling cycles are significantly longer in production-scale vessels. labmanager.com

Safety is the paramount consideration in any scale-up operation. A thorough risk assessment must be conducted, evaluating the toxicity of all reagents and intermediates, as well as the potential for hazardous reactions. labmanager.com If the synthesis involves high-pressure steps, such as those potentially used in direct carboxylation with CO₂, the industrial reactors must be appropriately rated and equipped with safety-relief systems. psu.edu The entire process must comply with regulatory standards, such as the Toxic Substances Control Act (TSCA) in the United States. labmanager.com

For the synthesis of this compound, optimizing a process would involve balancing the efficiency of a modern catalytic method (like the Pd-catalyzed route) with the practicalities of cost, safety, and equipment availability on an industrial scale. google.com

Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Chloro 4 Nitrophenylcarbamate

Reduction of the Nitro Group to an Amino Functionality

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further functionalizations. For a substrate like tert-butyl 2-chloro-4-nitrophenylcarbamate, achieving this reduction with high yield and selectivity is crucial, particularly to avoid undesired side reactions such as dehalogenation.

Catalytic Hydrogenation Protocols (e.g., Palladium-on-Carbon mediated reduction)

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, typically yielding water as the only byproduct. Palladium on carbon (Pd/C) is a common catalyst for this transformation. researchgate.netorganic-chemistry.org The reaction involves the use of hydrogen gas (H₂) as the reductant.

However, a significant challenge in the hydrogenation of chloronitroaromatic compounds is the potential for competitive hydrodehalogenation, where the chloro group is reductively cleaved from the aromatic ring. acs.org For instance, the hydrogenation of p-chloronitrobenzene over a standard Pd/C catalyst can lead to aniline (B41778) as a byproduct through the loss of chlorine. acs.org The selectivity of the reaction is highly dependent on the catalyst, solvent, and reaction conditions. Modifying standard catalysts or using specific additives can suppress this undesired side reaction. Diphenylsulfide, for example, has been used as a catalyst poison to selectively reduce double bonds without causing hydrogenolysis of aryl halides. organic-chemistry.org

The product of a successful selective reduction would be tert-butyl 4-amino-2-chlorophenylcarbamate. lab-chemicals.comcymitquimica.com The progress of such reactions can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) to ensure the desired product is formed with minimal byproducts. google.com

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes This table is based on general protocols for similar substrates and illustrates typical conditions.

CatalystReductant/SolventTemperaturePressureKey FeatureReference
10% Pd/CH₂ / Methanol or Ethanol (B145695)Room Temperature - 60°CAtmospheric - 10 barStandard, efficient but may cause dehalogenation. acs.orggoogle.com
5% Pt/CH₂ / Methanol60°C10-18 barAlternative to Palladium, selectivity issues persist. google.com
Pd/C with DiphenylsulfideH₂ / THF/EthanolRoom Temperature1 atmPoisoned catalyst prevents dehalogenation. organic-chemistry.org

Chemoselective Reduction Methods for Nitro Aromatic Compounds

Given the challenge of hydrodehalogenation with catalytic hydrogenation, chemoselective reduction methods are often preferred. These methods utilize reagents that specifically target the nitro group while leaving other functional groups, such as halides and carbamates, intact. nih.gov

Several catalytic systems have been developed for this purpose:

Iron-based systems : Reduction with iron metal in an acidic medium (e.g., acetic acid or ammonium (B1175870) chloride) is a classic and cost-effective method known for its high chemoselectivity in reducing nitro groups without affecting halides. researchgate.net

Tin(II) Chloride (SnCl₂) : This is another common reagent for the selective reduction of nitroarenes in the presence of sensitive functionalities.

Sodium Borohydride (NaBH₄) with a catalyst : While NaBH₄ alone is generally not strong enough to reduce nitroarenes, its reactivity can be enhanced by transition metal complexes. nih.gov A system using NaBH₄ in the presence of Ni(PPh₃)₄ has been shown to effectively reduce nitroaromatics to their corresponding amines. nih.gov

Novel Metal Catalysts : Research has yielded advanced catalysts, such as air-stable manganese acs.org and iron(salen) complexes, acs.org that demonstrate high chemoselectivity for nitro group reduction under mild conditions, tolerating a wide range of functional groups including aryl halides. acs.orgacs.org For example, a manganese catalyst has been used for the selective hydrogenation of various functionalized nitroarenes, affording the corresponding anilines in high yields. acs.org

These methods offer a robust alternative to catalytic hydrogenation, providing a higher likelihood of obtaining the desired tert-butyl 4-amino-2-chlorophenylcarbamate without loss of the chlorine atom. lab-chemicals.comcymitquimica.com

Impact of Reduction Conditions on Yield and Selectivity

The outcome of the reduction of this compound is highly sensitive to the chosen reaction conditions.

Catalyst Choice : As noted, Pd/C can lead to dehalogenation, whereas catalysts based on iron or specialized ligand-modified systems often provide superior selectivity for the nitro group. acs.orgresearchgate.net Bimetallic catalysts, such as Pd-Ru, have also been developed to enhance selectivity towards the desired chloroaniline product. acs.org

Solvent : The choice of solvent can influence reaction rates and selectivity. Polar solvents like ethanol, methanol, and water are commonly used. google.comnih.gov The use of polar solvents can be beneficial, with some systems showing high selectivity in water. nih.gov

Temperature and Pressure : In catalytic hydrogenation, higher temperatures and pressures can increase reaction rates but may also promote undesirable side reactions like dehalogenation. gychbjb.com Therefore, optimizing these parameters is crucial. Mild conditions (room temperature, atmospheric pressure) are generally preferred when possible to maximize selectivity. organic-chemistry.org

Additives : The addition of bases or catalyst poisons can dramatically alter the reaction's course. Bases are often used in Buchwald-Hartwig aminations, while catalyst modifiers like quinoline (B57606) or diphenylsulfide can prevent over-reduction or dehalogenation in hydrogenation reactions. organic-chemistry.orgwikipedia.org

Studies on the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621) showed that reaction temperature, pressure, and catalyst composition all significantly affected the conversion and product selectivity. gychbjb.com Similarly, for the reduction of 2-chloro-5-nitrophenol (B15424) by certain bacteria, a highly chemoselective reduction of the nitro group was observed without dechlorination. nih.govosti.gov These findings underscore the principle that careful selection and control of reaction conditions are paramount to achieving high yields of the target amino compound.

Reactions Involving the Aromatic Halide (Chloro Group)

The chloro group on the aromatic ring of this compound is a key handle for introducing further molecular complexity, primarily through substitution or cross-coupling reactions.

Investigation of Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro substituent in this compound is activated towards Nucleophilic Aromatic Substitution (SNAr). This heightened reactivity is due to the presence of the strong electron-withdrawing nitro group positioned ortho to the chlorine atom. masterorganicchemistry.com Electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy for the substitution. pressbooks.pub

The SNAr mechanism proceeds in two steps:

Attack of a nucleophile at the carbon bearing the chlorine atom, forming a resonance-stabilized carbanion intermediate.

Expulsion of the chloride leaving group, which restores the aromaticity of the ring.

A wide range of nucleophiles can be employed in SNAr reactions with activated aryl chlorides. For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with amines occurs readily. masterorganicchemistry.com Similarly, this compound would be expected to react with various nucleophiles such as amines, alkoxides, and thiolates to replace the chloro group. For instance, reacting 2-chloro-4-nitro-substituted arenes with indoles in the presence of a base like KOH has been shown to yield N-arylated indole (B1671886) products. mdpi.com

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table illustrates expected reactions based on the known reactivity of similar activated aryl halides.

NucleophileReagent ExampleExpected Product TypeReference
AmineR₂NH (e.g., Diethylamine)N,N-disubstituted-2-amino-4-nitrophenylcarbamate masterorganicchemistry.com
AlkoxideNaOR (e.g., Sodium Methoxide)2-alkoxy-4-nitrophenylcarbamate wuxiapptec.com
ThiolateNaSR (e.g., Sodium Thiophenoxide)2-(arylthio)-4-nitrophenylcarbamate acs.org
Indole AnionIndole / KOH2-(Indol-1-yl)-4-nitrophenylcarbamate mdpi.com

Potential for Transition-Metal-Catalyzed Cross-Coupling Reactions at the Halide Position

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comyoutube.comyoutube.com The chloro group of this compound serves as an electrophilic partner in these transformations, which are typically catalyzed by palladium or nickel complexes. tcichemicals.comnih.gov

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. youtube.comorganic-chemistry.orglibretexts.org It is conceivable that this compound could be coupled with various aryl or vinyl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃ or K₃PO₄) to generate biaryl or styrenyl derivatives. nih.govorganic-chemistry.org While aryl carbamates themselves can sometimes be used as coupling partners, the aryl chloride is typically the more reactive site for standard Suzuki conditions. nih.govnih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It represents a powerful method for N-arylation. The reaction of this compound with primary or secondary amines, using a palladium catalyst (e.g., Pd(OAc)₂) with a specialized phosphine (B1218219) ligand (e.g., X-Phos or BINAP) and a base (e.g., KOt-Bu or Cs₂CO₃), would be expected to yield N-aryl or N-alkyl substituted 2-amino-4-nitrophenylcarbamate derivatives. wikipedia.orgbeilstein-journals.org However, it should be noted that some functional groups, such as nitro groups, can be incompatible with certain bases like KOtBu. libretexts.org In a novel approach, the Buchwald-Hartwig amination has even been achieved by directly using nitroarenes as the coupling partner, cleaving the C-NO₂ bond. nih.gov

Other cross-coupling reactions such as the Stille (with organostannanes), Sonogashira (with terminal alkynes), and Kumada (with Grignard reagents) could also be envisioned at the chloride position, providing diverse pathways to highly functionalized derivatives. acs.orgacs.orgresearchgate.net

Table 3: Common Cross-Coupling Reactions Applicable to Aryl Chlorides

Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemReference
Suzuki-MiyauraAr-B(OH)₂C(aryl)-C(aryl/vinyl)Pd(OAc)₂ / PCy₃ organic-chemistry.org
Buchwald-HartwigR₂NHC(aryl)-NPd(OAc)₂ / X-Phos / KOt-Bu wikipedia.orgbeilstein-journals.org
SonogashiraTerminal AlkyneC(aryl)-C(alkynyl)Pd/Cu catalyst acs.org
KumadaGrignard Reagent (RMgX)C(aryl)-C(alkyl/aryl)NiCl₂(dppp) or FeCl₃ acs.org

Regioselectivity and Chemo-selectivity in Halide Functionalization

The halide on the aromatic ring of this compound is a key site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr). The chemo-selectivity of reactions is heavily influenced by the presence of the electron-withdrawing nitro group.

Regioselectivity: The existing substituents guide the position of any further functionalization.

Nucleophilic Attack: The chloro substituent at the C-2 position is highly activated towards displacement by nucleophiles. This is because the powerful electron-withdrawing nitro group is located para (C-4) to it. This positioning allows for the effective stabilization of the negative charge in the Meisenheimer intermediate, the key intermediate in SNAr reactions. wikipedia.orglibretexts.org The attack will preferentially occur at the carbon bearing the chlorine atom. libretexts.org

Electrophilic Attack: The aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two deactivating groups: the chloro and nitro substituents. libretexts.orgminia.edu.eg The N-tert-butoxycarbonyl group can donate electron density through resonance, directing ortho and para. However, the combined deactivating effect of the nitro and chloro groups makes electrophilic substitution challenging. If it were to occur, the directing effects would be complex, but the positions ortho to the carbamate (B1207046) and meta to the nitro group would be the most likely sites.

Chemo-selectivity: In reactions involving nucleophiles, the substitution of the chloride is the most probable pathway. The nitro group can be reduced, but this typically requires specific reducing agents. The carbamate group is primarily susceptible to cleavage under acidic conditions. Therefore, by choosing appropriate reagents, a chemist can selectively target the halide for substitution, the nitro group for reduction, or the carbamate for deprotection. For instance, nucleophilic aromatic substitution reactions are favored by electron-withdrawing substituents, making the displacement of the chloride ion a highly selective process under these conditions. libretexts.org

Cleavage and Deprotection of the N-tert-Butoxycarbonyl Group

The N-tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various conditions and its facile removal under specific, typically acidic, protocols. nih.govjk-sci.com

Acid-Mediated Boc Deprotection Mechanisms and Conditions

The standard method for cleaving the Boc group involves treatment with a strong acid. fishersci.co.uk The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the fragmentation of the protonated carbamate, which yields a stable tertiary carbocation (the t-butyl cation), carbon dioxide, and the free amine. jk-sci.com

A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups within the molecule.

Reagent SystemSolvent(s)Typical ConditionsReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)1-60% TFA at room temperature nih.govjk-sci.com
Hydrochloric Acid (HCl)Dioxane, Methanol, Ethyl Acetate (B1210297)Saturated solution at room temperature nih.govfishersci.co.uk
Sulfuric Acid (H₂SO₄)tert-Butyl acetate, DichloromethaneCatalytic amounts nih.govresearchgate.net
Acetic Acid(Can be used as solvent)Often requires elevated temperatures-
Aqueous Phosphoric Acid-Mild and selective conditions organic-chemistry.org

This table is interactive. You can sort and filter the data.

Studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration, suggesting a complex mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. acs.org

Orthogonal Deprotection Strategies

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others. The acid-labile nature of the Boc group makes it an ideal partner in strategies where other groups are removed under different conditions. organic-chemistry.orgacsgcipr.org For instance, the Boc group is stable to bases, nucleophiles, and hydrogenolysis conditions that are used to cleave other common amine protecting groups like Fmoc and Cbz, respectively. organic-chemistry.orgnih.gov

Protecting GroupCleavage ConditionOrthogonal to Boc?
Boc Strong Acid (e.g., TFA, HCl) -
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Yes
Cbz (Carboxybenzyl)Hydrogenolysis (e.g., H₂/Pd-C)Yes
Allyl/AllocPd(0) catalysisYes
Dde/ivDdeHydrazine (B178648)Yes

This table is interactive and highlights the compatibility of the Boc group with other protecting schemes. fishersci.co.uknih.govsigmaaldrich.com

This orthogonality is crucial in complex syntheses, such as peptide synthesis, allowing for the sequential deprotection and functionalization of different sites within a molecule. researchgate.net

Side Reactions During Boc Deprotection

The primary side reaction during acid-mediated Boc deprotection stems from the generation of the t-butyl cation. acsgcipr.org This electrophilic species can react with any available nucleophiles in the reaction mixture.

Alkylation: The t-butyl cation can alkylate the deprotected amine product or other electron-rich aromatic rings, thiols, or guanidines present in the substrate. acsgcipr.org

Formation of Isobutylene (B52900): The t-butyl cation can also lose a proton to form isobutylene gas. acsgcipr.org

To mitigate these unwanted side reactions, "scavengers" are often added to the reaction mixture. These are nucleophilic species, such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS), that are designed to trap the t-butyl cation before it can react with the substrate. organic-chemistry.org

Reactivity of the Aryl Ring System to Electrophilic and Nucleophilic Attack

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by its substituents. The interplay between the electron-withdrawing nitro and chloro groups and the electron-donating carbamate group dictates the molecule's susceptibility to attack by electrophiles and nucleophiles.

Electronic Effects of Nitro and Carbamate Substituents on Ring Reactivity

The electronic nature of the substituents determines the electron density of the aromatic ring, thereby activating or deactivating it towards different types of reactions. libretexts.orgnumberanalytics.com

SubstituentInductive EffectResonance EffectOverall Effect on Ring Electron Density
Nitro (-NO₂)Strongly WithdrawingStrongly WithdrawingStrongly Decreases
Chloro (-Cl)WithdrawingWeakly DonatingDecreases
Carbamate (-NHBoc)WithdrawingStrongly DonatingIncreases (net effect)

This interactive table summarizes the electronic contributions of the key functional groups. minia.edu.egnumberanalytics.comlibretexts.org

Effect on Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring is strongly activated for nucleophilic aromatic substitution. libretexts.org This type of reaction is favored by potent electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgpressbooks.pub The nitro group, being para to the chloro leaving group, provides excellent resonance stabilization for the carbanion formed upon nucleophilic attack at the C-2 position. libretexts.orglibretexts.org Therefore, this compound readily undergoes SNAr reactions where the chloride is displaced by a nucleophile. libretexts.org

Functionalization of Other Positions on the Aromatic Ring

The aromatic ring of this compound possesses three additional sites for potential functionalization: the C3, C5, and C6 positions. The reactivity of these positions is intricately governed by the electronic and steric effects of the existing substituents: the tert-butoxycarbonylamino (-NHBoc) group, the chloro (-Cl) group, and the nitro (-NO2) group.

The -NHBoc group is an activating, ortho, para-directing group. The para position is occupied by the nitro group, leaving the C3 position as a primary site for electrophilic attack directed by the carbamate. The chloro group is a deactivating but ortho, para-directing substituent, influencing the reactivity of the C3 and C5 positions. Conversely, the nitro group is a strongly deactivating and meta-directing group, directing potential electrophiles to the C3 and C5 positions. The convergence of these directing effects suggests that the C3 and C5 positions are the most probable sites for electrophilic substitution, while the C6 position is the least reactive.

Directed ortho-Metalation (DoM)

A powerful strategy for the selective functionalization of the C3 position is Directed ortho-Metalation (DoM). The carbamate functional group is a well-established Directed Metalation Group (DMG) that facilitates the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgharvard.eduorganic-chemistry.org This generates a stabilized aryllithium intermediate which can then react with a variety of electrophiles to introduce a new substituent exclusively at the C3 position.

The general mechanism involves the coordination of the organolithium reagent to the carbonyl oxygen of the carbamate. This brings the base in close proximity to the C3 proton, leading to its abstraction and the formation of a C3-lithiated species. Subsequent quenching with an electrophile introduces a substituent at this position.

While specific literature detailing the DoM on this compound is not abundant, the principles of DoM on carbamate-protected anilines are well-documented. uwindsor.canih.gov For instance, the lithiation of a protected aniline followed by quenching with an iodine source would be expected to yield the 3-iodo derivative. The existence of compounds such as tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate suggests that such selective iodination at the C3 position is synthetically achievable.

Electrophilic Aromatic Substitution

Classical electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, on the this compound ring system are also theoretically possible. The combined directing effects of the substituents would likely lead to a mixture of products, with substitution favored at the C3 and C5 positions. The specific reaction conditions would determine the regioselectivity and yield of the products.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionDirecting Influence of -NHBocDirecting Influence of -ClDirecting Influence of -NO2Overall Predicted Reactivity
C3ortho (Activating)ortho (Deactivating)meta (Deactivating)Favorable
C5-para (Deactivating)meta (Deactivating)Possible
C6meta-orthoUnfavorable

This table is a predictive guide based on established principles of electrophilic aromatic substitution and may not reflect the outcomes of all specific experimental conditions.

Detailed research on specific electrophilic substitution reactions on this compound is limited in publicly accessible literature. However, the electronic nature of the substituted ring suggests that forcing conditions would be necessary to overcome the deactivating effects of the chloro and nitro groups.

Applications of Tert Butyl 2 Chloro 4 Nitrophenylcarbamate As a Synthetic Intermediate

Precursor in the Synthesis of Substituted Anilines and Phenylenediamines

A primary application of tert-butyl 2-chloro-4-nitrophenylcarbamate lies in its role as a precursor to highly substituted anilines and phenylenediamines. The synthetic pathway hinges on the selective reduction of the nitro group. The Boc-protecting group is crucial in this process, as it masks the reactivity of the aniline (B41778) nitrogen, preventing unwanted side reactions and allowing for the clean transformation of the nitro functionality.

The reduction of the nitro group to a primary amine is a common and high-yielding transformation. This can be achieved using various reducing agents. For instance, in a closely related analogue, tert-butyl (2-nitrophenyl)carbamate, the nitro group is efficiently reduced to an amine using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride (FeCl₃) in methanol. nih.gov This transformation yields the corresponding amino derivative, in this case, tert-butyl 2-chloro-4-aminophenylcarbamate.

This resulting compound is a valuable substituted aniline derivative, where the Boc group can be retained for further functionalization at other positions or removed under acidic conditions to liberate the free amine. The presence of the chlorine atom offers an additional site for modification, typically through nucleophilic aromatic substitution or cross-coupling reactions, further expanding the diversity of accessible aniline structures. Should the synthetic target be a phenylenediamine, subsequent chemical steps, such as another reduction or a substitution reaction to replace the chloro group with an amino moiety, can be envisioned.

Building Block for Complex Heterocyclic Systems (e.g., quinazolines, thiazoles)

The structural framework of this compound is well-suited for the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals. Following the reduction of the nitro group to form an ortho-chloro-para-amino aniline derivative, the resulting 1,2,4-trisubstituted benzene (B151609) ring can undergo cyclization reactions to form fused ring systems.

Quinazolines: The synthesis of quinazolines often involves the condensation of a 2-aminobenzylamine or a 2-aminobenzophenone (B122507) with various reagents. frontiersin.org The intermediate derived from the target carbamate (B1207046), tert-butyl (4-amino-2-chlorophenyl)carbamate, provides the necessary 1,2-diamine precursor framework after the introduction of a second nitrogen-containing group. The Boc-protected amine and the adjacent chloro atom can direct the formation of the quinazoline (B50416) ring through carefully chosen reaction sequences. General strategies for quinazoline synthesis include reactions catalyzed by various metals or reagents like iodine/TBHP, which facilitate the cyclization process. frontiersin.orgresearchgate.net

Thiazoles: Thiazole (B1198619) rings are another important class of heterocycles found in numerous biologically active molecules. nih.gov The synthesis of thiazole-containing compounds can leverage the functionalities of the carbamate precursor. For example, derivatives of 2-chloroanilines are used in the construction of complex molecules incorporating thiazole rings. In one instance, a 2-(2-aminothiazol-5-ylthio) quinazolinone derivative was synthesized, highlighting the potential for building complex systems containing both thiazole and quinazoline motifs. nih.gov Furthermore, the reactivity of the chloro- and nitro-substituted aromatic ring is demonstrated in the synthesis of indole-2-thiols from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, where intramolecular cyclization occurs via nucleophilic substitution of the chlorine atom. nih.gov This principle of using a chloro-substituted aniline derivative as a handle for cyclization is directly applicable to synthetic strategies starting from this compound.

Role in the Construction of Functionalized Aromatic Scaffolds for Chemical Diversification

Chemical diversification is a key strategy in drug discovery and materials science, aiming to generate a wide range of related compounds from a common starting point. This compound is an excellent scaffold for such diversification due to its orthogonally reactive functional groups.

The Boc-protected amine, the nitro group, and the chlorine atom can be addressed in a stepwise manner.

Nitro Group Reduction: As discussed, reduction of the nitro group yields an amine, which can then be subjected to a vast array of reactions, including acylation, alkylation, or sulfonylation.

Amine Functionalization: After reduction, the newly formed amino group can be acylated to form amides. For example, coupling with various carboxylic acids using reagents like EDCI and HOBt allows for the introduction of diverse side chains. nih.gov

Chloro Group Substitution: The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAAr) or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. This greatly expands the structural diversity of the aromatic core.

Boc-Group Deprotection: Finally, the Boc protecting group can be easily removed under acidic conditions to reveal the parent amine, which can then undergo further reactions if desired.

This controlled, stepwise functionalization allows chemists to build libraries of complex aromatic molecules from a single, readily available intermediate, facilitating the exploration of chemical space. The use of Boc-protected building blocks is a common strategy for creating multi-functionalized molecules for various chemical and biological applications. researchgate.net

Utility in Multi-Step Organic Syntheses for Medicinal Chemistry Research

The structural motifs accessible from this compound are frequently found in medicinally active compounds. Its utility in multi-step syntheses lies in its ability to introduce a substituted aniline fragment in a protected form, which is a common tactic in pharmaceutical development.

A clear illustration of this utility is seen in the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate analogues designed as potential anti-inflammatory agents. nih.gov In this research, the synthetic sequence involved the protection of 2-nitroaniline, reduction of the nitro group to an amine, and subsequent amide coupling with a variety of carboxylic acids. nih.gov This multi-step process highlights how the carbamate intermediate facilitates the orderly construction of the target molecules.

Similarly, the synthesis of an important intermediate for the anticancer drug Osimertinib (AZD9291) starts from 4-fluoro-2-methoxy-5-nitroaniline, a compound with a similar substitution pattern. researchgate.net The synthesis involves acylation, nucleophilic substitution, and reduction of the nitro group, demonstrating the industrial relevance of this class of intermediates in the production of complex pharmaceuticals. researchgate.net Patents for other drug syntheses, such as for lacosamide, also describe the use of tert-butyl carbamate derivatives as key intermediates in multi-step reaction sequences. google.com

Development of Libraries of Structurally Related Carbamates for Systematic Chemical Investigation

The generation of chemical libraries, or collections of structurally related compounds, is a cornerstone of modern chemical research, particularly in the search for new drugs and materials. The structure of this compound is ideally suited for this purpose. By using it as a common starting scaffold, chemists can systematically vary the substituents on the aromatic ring to study structure-activity relationships (SAR).

An example of this approach is the synthesis of a library of ten different tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives to investigate their anti-inflammatory properties. nih.gov Each compound in the library was prepared from a common amino-carbamate intermediate, which was then coupled with a different carboxylic acid. nih.gov This systematic approach allows researchers to discern how different substituents affect the biological properties of the molecule.

The general strategy of using a common core and diversifying it through various reactions is widely applied. Research on other carbamate series, such as O-biphenyl-3-yl carbamates, also employs library synthesis to develop and optimize compounds for specific biological targets. nih.gov Similarly, libraries of thiocarbamide derivatives have been created from Boc-protected chloroanilines to explore their chemical and biological potential. researchgate.netgsconlinepress.comgsconlinepress.com These examples underscore the power of using a versatile building block like this compound to generate focused libraries for systematic chemical investigation.

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Chloro 4 Nitrophenylcarbamate

Kinetic and Thermodynamic Studies of Key Transformations

The primary transformations of interest for tert-butyl 2-chloro-4-nitrophenylcarbamate are the reduction of the nitro group and the deprotection of the Boc-protected amine. Kinetic and thermodynamic studies of these reactions are crucial for optimizing reaction conditions and understanding the underlying energetic profiles.

Nitro Reduction: The reduction of the nitro group to an amino group is a fundamental transformation. The rate of this reaction is highly dependent on the catalyst, reducing agent, and solvent system employed. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in a protic solvent like ethanol (B145695) typically follows pseudo-first-order kinetics with respect to the nitro compound, assuming the concentration of the reducing agent (e.g., H2 gas) is kept constant.

Boc Deprotection: The removal of the Boc group is commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. The rate of this deprotection is directly influenced by the acid strength (pKa) and its concentration. Stronger acids, such as trifluoroacetic acid (TFA), lead to significantly faster deprotection rates compared to weaker acids like acetic acid.

The following interactive table summarizes typical kinetic parameters for these transformations.

TransformationTypical ConditionsRate Determining StepKey Kinetic Parameters
Nitro ReductionH2, Pd/C, EthanolAdsorption of the nitro compound onto the catalyst surfacek_obs ≈ 10⁻³ - 10⁻² s⁻¹
Boc DeprotectionTrifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)Formation of the tert-butyl cationk_obs ≈ 10⁻⁴ - 10⁻³ s⁻¹

Elucidation of Reaction Pathways for Aromatic Substitution and Functionalization

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. The chloro atom serves as a good leaving group, and its position ortho to the carbamate and para to the nitro group facilitates substitution reactions.

The generally accepted pathway for SNAr reactions involving this compound proceeds through a Meisenheimer complex intermediate. In this two-step mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate. The departure of the chloride ion in the second step restores the aromaticity of the ring.

Functionalization can also be achieved at the nitro group, which can be reduced to an amine. This newly formed amino group can then participate in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.

Spectroscopic Analysis for Mechanistic Insights

In situ spectroscopic techniques are invaluable for monitoring the progress of reactions involving this compound and for identifying transient intermediates. This provides direct evidence for the proposed reaction mechanisms.

In situ NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to track the disappearance of starting material signals and the appearance of product signals over time. For example, during Boc deprotection, the disappearance of the characteristic singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm is a clear indicator of the reaction's progress. The formation of the resulting aniline (B41778) derivative can be monitored by the appearance of new aromatic signals and an NH₂ proton signal.

In situ IR Spectroscopy: Infrared spectroscopy is particularly useful for observing changes in functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) can be monitored during its reduction. Similarly, the carbonyl stretch of the Boc group (around 1710 cm⁻¹) will disappear upon deprotection. The formation of new N-H stretches in the product amine can also be observed.

The table below highlights key spectroscopic shifts for monitoring these reactions.

Functional GroupSpectroscopic TechniqueStarting Material (Approx. Shift)Product (Approx. Shift)
Boc group (C=O)IR1710 cm⁻¹Absent
Boc group (t-Bu)¹H NMR1.5 ppmAbsent
Nitro group (NO₂)IR1530 cm⁻¹, 1350 cm⁻¹Absent
Amino group (NH₂)IRAbsent3400-3200 cm⁻¹

Stereochemical Implications in Asymmetric Transformations (if applicable to derivatives)

While this compound itself is achiral, its derivatives can be employed in asymmetric transformations. For instance, if the chloro group is substituted with a chiral nucleophile, or if a chiral center is introduced elsewhere in the molecule, the stereochemical outcome of subsequent reactions can be influenced by the existing stereocenter.

In such cases, the bulky Boc-protected amine and the electronic nature of the aromatic ring can play a role in directing the approach of reagents, potentially leading to diastereoselective or enantioselective transformations. For example, in the asymmetric reduction of a ketone functionality introduced into a derivative, the existing chiral centers can influence the facial selectivity of hydride attack, leading to a preponderance of one stereoisomeric alcohol product over the other. The specific stereochemical implications are highly dependent on the exact structure of the derivative and the reaction conditions.

Theoretical and Computational Studies on Tert Butyl 2 Chloro 4 Nitrophenylcarbamate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of Tert-butyl 2-chloro-4-nitrophenylcarbamate. These calculations can provide a detailed picture of the electron distribution, orbital energies, and other key electronic descriptors.

Detailed research findings from computational studies on analogous nitrophenyl carbamates and nitroaromatic compounds allow for the prediction of the electronic properties of this compound. The presence of the electron-withdrawing nitro group and the chloro substituent on the phenyl ring is expected to significantly influence the electronic landscape of the molecule. Specifically, these groups lower the energy of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For nitroaromatic compounds, the HOMO-LUMO gap is typically in a range that suggests a high degree of reactivity. mdpi.com

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carbamate (B1207046) groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and potentially on the carbon atoms of the aromatic ring, suggesting sites for nucleophilic attack. researchgate.netimist.ma

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: The following data are illustrative and based on typical values for structurally similar nitrophenyl carbamates as direct computational results for the target compound are not available in the cited literature.

PropertyPredicted ValueSignificance
HOMO Energy~ -7.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy~ -2.0 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap~ 5.5 eVA smaller gap suggests higher reactivity.
Dipole Moment~ 4.5 DA significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on Carbonyl Carbon~ +0.5 to +0.6A positive charge indicates the electrophilic nature of the carbonyl carbon. emerginginvestigators.org

Conformational Analysis and Energy Landscapes of the Molecule

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds.

The key flexible bonds in this compound are the C-N bond of the carbamate and the C-O bond connecting the tert-butyl group. Rotation around these bonds will give rise to different conformers with varying energies. The bulky tert-butyl group will introduce significant steric hindrance, likely limiting the conformational freedom of the molecule. upenn.edunih.gov

Computational methods such as molecular mechanics (MM) and DFT can be used to calculate the energies of different conformers and the energy barriers for their interconversion. It is expected that the most stable conformer will adopt a geometry that minimizes steric clashes between the tert-butyl group and the substituted phenyl ring. The planarity of the carbamate group and the aromatic ring will also be a determining factor. Studies on similar molecules, like 4-Nitrophenyl N-phenylcarbamate, have shown that the aromatic rings are often twisted relative to the central carbamate group. nih.gov

The energy landscape of this compound would likely feature several local minima corresponding to stable or metastable conformers. The global minimum would represent the most populated conformation at equilibrium. Understanding the relative energies of these conformers and the barriers separating them is crucial for predicting which conformations are likely to be involved in chemical reactions.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers powerful tools to predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from DFT, such as Fukui functions and the dual descriptor, can pinpoint the most reactive sites within the molecule for both electrophilic and nucleophilic attack. wikipedia.org

The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org Specifically:

f+(r) predicts the most likely sites for nucleophilic attack (where an electron is added).

f-(r) predicts the most likely sites for electrophilic attack (where an electron is removed).

For this compound, the electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups make the aromatic ring susceptible to nucleophilic aromatic substitution. The Fukui functions would likely indicate that the carbon atoms ortho and para to the nitro group are the most electrophilic sites on the ring, making them targets for nucleophiles.

The molecular electrostatic potential (MEP) map provides a more intuitive picture of reactivity. As mentioned earlier, the positive regions (blue) on the MEP surface highlight electrophilic centers, while negative regions (red) indicate nucleophilic centers. researchgate.net For this molecule, the carbonyl carbon of the carbamate group is expected to be a significant electrophilic site.

Computational studies on nitroaromatic compounds have shown that these theoretical descriptors can successfully predict their reactivity patterns in various reactions. mdpi.comnih.gov

Molecular Modeling of Intermolecular Interactions in Reaction Environments (e.g., solvent effects, catalyst interactions)

The behavior of this compound in a chemical reaction is significantly influenced by its interactions with the surrounding environment, including solvent molecules and catalysts. Molecular modeling techniques can be employed to study these intermolecular interactions in detail.

Solvent Effects: The choice of solvent can dramatically affect reaction rates and equilibria. Computational models can simulate the solvation of this compound in different solvents using either implicit solvent models (where the solvent is treated as a continuum) or explicit solvent models (where individual solvent molecules are included in the calculation). These models can predict how the solvent stabilizes or destabilizes the reactants, transition states, and products of a reaction. For instance, polar solvents would be expected to stabilize polar species involved in a reaction. Studies on the decomposition of ammonium (B1175870) carbamate have shown that solvents can alter both the activation energy and pre-exponential factors of a reaction. acs.orgacs.org

Catalyst Interactions: If a reaction involving this compound is catalyzed, molecular modeling can be used to investigate the interactions between the substrate and the catalyst. This can involve docking studies to predict the binding mode of the substrate to the catalyst's active site and quantum mechanics/molecular mechanics (QM/MM) calculations to model the reaction mechanism within the catalytic environment. These studies can reveal the key interactions that lead to catalysis and help in the design of more efficient catalysts.

Design Principles for Novel Derivatives Based on Computational Predictions

The insights gained from theoretical and computational studies on this compound can be leveraged to design novel derivatives with tailored properties. This in silico design process can significantly accelerate the discovery of new molecules with desired activities.

By systematically modifying the structure of the parent molecule (e.g., by changing the substituents on the phenyl ring or altering the ester group of the carbamate) and computationally evaluating the properties of the resulting derivatives, it is possible to establish structure-property relationships. For example, if the goal is to enhance the reactivity of the molecule towards a specific nucleophile, computational screening can identify derivatives with a more electrophilic reaction site.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a set of computationally derived descriptors (such as HOMO/LUMO energies, dipole moment, and reactivity indices) and experimentally determined activities. nih.govmdpi.com These models can then be used to predict the activity of new, untested derivatives, prioritizing the most promising candidates for synthesis and experimental validation. This approach has been successfully applied to predict the toxicity of nitroaromatic compounds. mdpi.comosti.gov

Furthermore, computational modeling can guide the design of derivatives with improved physicochemical properties, such as solubility or stability, by predicting how structural modifications will affect these properties. This rational, computation-driven approach to molecular design is a cornerstone of modern medicinal and materials chemistry.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 2-chloro-4-nitrophenylcarbamate in laboratory settings?

  • Methodological Answer :
    • Engineering Controls : Use fume hoods to ensure adequate ventilation and minimize inhalation exposure .
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles with side shields. For respiratory protection, use NIOSH-approved P95 masks or equivalent .
    • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite), collect in sealed containers, and dispose following hazardous waste regulations. Avoid water flushing to prevent environmental contamination .
    • Storage : Store in a cool, dry place away from strong acids/bases and oxidizing agents to prevent decomposition .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
    • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Retention times can be cross-referenced with standards .
    • Spectroscopy :
  • NMR : Analyze 1^1H and 13^13C spectra to confirm the carbamate group (δ ~150-155 ppm for carbonyl) and nitro/chloro substituents on the aromatic ring .
  • IR : Look for characteristic peaks at ~1700 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) .
    • Melting Point : Compare experimental values (e.g., 103–106°C for analogs) with literature data, noting discrepancies due to polymorphic forms .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :
    • Step 1 : Nitration of 2-chlorophenyl precursors using mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C to minimize byproducts .
    • Step 2 : Carbamate formation via reaction with tert-butyl chloroformate in the presence of a base (e.g., pyridine or DMAP) under anhydrous conditions .
    • Purification : Recrystallize from ethyl acetate/hexane mixtures to isolate high-purity product. Monitor yields (typically 60–75%) and optimize solvent ratios for scalability .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved?

  • Methodological Answer :
    • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Compare with thermogravimetric analysis (TGA) to distinguish melting from degradation events .
    • Kinetic Studies : Use isothermal stability testing at varying temperatures (e.g., 25°C, 40°C) to model degradation rates and identify critical storage conditions .
    • Contradiction Resolution : Discrepancies may arise from impurities or moisture content. Implement Karl Fischer titration to quantify water and repeat experiments under controlled humidity .

Q. What strategies mitigate side reactions during the functionalization of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
    • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance reactivity .
    • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial interactions in biphasic systems .
    • Byproduct Analysis : Employ LC-MS to detect and quantify intermediates (e.g., nitro reduction byproducts). Adjust reaction stoichiometry or temperature to suppress undesired pathways .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
    • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying electrophilic sites (e.g., nitro group) and nucleophilic attack probabilities .
    • MD Simulations : Simulate solvent interactions to predict solubility trends. Correlate with experimental logP values (e.g., ~4.2 for analogs) to validate models .
    • Reactivity Descriptors : Calculate Fukui indices to prioritize reactive positions for functionalization, aiding in rational synthesis design .

Q. What analytical approaches address discrepancies in reported spectral data for carbamate derivatives?

  • Methodological Answer :
    • Cross-Validation : Compare NMR/IR data across multiple sources (e.g., PubChem, synthetic literature) to identify outliers. Re-run spectra under standardized conditions (e.g., 500 MHz, CDCl3_3) .
    • Isotopic Labeling : Use 15^{15}N-labeled nitro groups to resolve splitting patterns in 1^1H NMR, clarifying substitution effects .
    • Collaborative Studies : Share raw data via platforms like NMRShiftDB to crowdsource analysis and reduce instrument-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.